(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Description

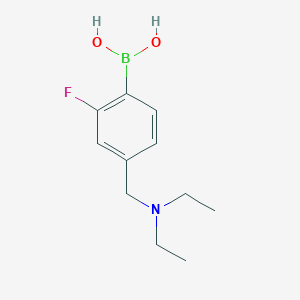

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring with a diethylamino-methyl substituent at the para position relative to the boronic acid group. This compound belongs to a class of organoboron molecules widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and pharmaceutical research due to their ability to interact with biological targets, such as enzymes or viral polymerases . The fluorine atom at the ortho position and the diethylamino-methyl group likely influence its electronic properties, solubility, and binding affinity in biochemical contexts.

Properties

IUPAC Name |

[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUKGDOJHNTXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The starting material, 2-fluoroaniline, undergoes a reaction with formaldehyde and diethylamine to introduce the diethylamino methyl group at the para position relative to the fluorine atom.

Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group at the ortho position relative to the fluorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.

Reduction: The compound can be reduced to form boronic esters or other reduced boron-containing species.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed:

Oxidation: Boronic acid derivatives.

Reduction: Boronic esters or reduced boron species.

Substitution: Various biaryl compounds or other cross-coupled products.

Scientific Research Applications

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular targets and pathways, including those involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure can be compared to other boronic acids with fluorophenyl and substituted amino groups:

Key Observations :

- Fluorine Positioning : Fluorine at the ortho position (as in the target compound) may enhance steric effects or electronic withdrawal compared to para-fluorinated analogs (e.g., K4J) .

- Amino Substituents: The diethylamino-methyl group likely improves solubility and membrane permeability relative to non-polar substituents (e.g., methylthio in ) .

Reactivity in Cross-Coupling Reactions

Boronic acids are critical in Suzuki-Miyaura couplings, but substituents significantly affect reactivity:

- Target Compound: The diethylamino-methyl group may sterically hinder coupling reactions compared to simpler analogs like 4-fluorophenylboronic acid.

- 4-(Methylthio)phenylboronic Acid : Failed to react in Suzuki couplings with dibromo-building blocks, suggesting electron-donating substituents (e.g., methylthio) may deactivate the boronic acid .

- 4-(Pyridyl)boronic Acid : Successfully formed molecular junctions in Suzuki reactions, highlighting the role of aromatic nitrogen in stabilizing transition states .

Key Observations :

- Antiviral Potential: The target compound’s fluorophenyl and diethylamino groups resemble ligands like K4J and GSK5852, which bind the Palm site of HCV polymerase, suggesting similar antiviral applications .

- Enzyme Inhibition: Polar substituents (e.g., methoxyethyl in ) enhance HDAC inhibition, while bulky groups (e.g., diethylamino) may optimize target specificity .

Physicochemical and Market Comparisons

- Solubility: The diethylamino group likely increases water solubility compared to non-polar analogs like 4-(methylthio)phenylboronic acid .

- Market Trends: Boronic acids with fluorophenyl groups (e.g., (4-(((benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid) show growing demand in pharmaceutical manufacturing, with global production capacity projected to rise through 2025 .

Biological Activity

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules. This property makes it particularly useful in enzyme inhibition and drug design.

The primary mechanism of action for this compound involves its interaction with serine proteases. The boronic acid moiety can form a reversible covalent bond with the serine residue in the active site of these enzymes, leading to inhibition of their activity. This interaction is crucial for developing enzyme inhibitors that can serve therapeutic purposes, especially in cancer treatment.

Enzyme Inhibition

Research indicates that compounds containing boronic acid groups, including this compound, have shown significant activity as protease inhibitors. For instance, studies have demonstrated that this compound can inhibit serine proteases involved in various physiological processes, which could be leveraged for therapeutic applications.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. By inhibiting proteasome activity, it can induce apoptosis in cancer cells. This mechanism is particularly relevant in targeting tumors that rely on proteasomal degradation pathways for survival.

Study 1: Inhibition of Serine Proteases

A study published in 2023 evaluated the efficacy of various boronic acids, including this compound, against serine proteases. The results indicated that this compound significantly inhibited enzyme activity at low concentrations, highlighting its potential as a therapeutic agent in diseases characterized by dysregulated protease activity .

Study 2: Antitumor Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce cell death through apoptosis mechanisms, making it a candidate for further development in anticancer therapies .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.